Ansatrienin A
Overview
Description
Synthesis Analysis
The biosynthesis of Ansatrienin A involves multiple steps, including the formation of the ansa ring efficiently derived from 3-amino-5-hydroxybenzoic acid. Key components such as the m-C7N unit and the cyclohexanecarboxylic acid moiety are intricately assembled, with inputs from shikimic acid and methionine indicating complex enzymatic involvement. The terminal steps in this biosynthesis suggest sequential reduction processes that contribute to the compound's final structure (Wu et al., 1987). Additionally, the D-alanylation in the assembly of Ansatrienin side chain is catalyzed by a modular NRPS, highlighting the role of specific enzymes in the addition of unique side chains (Shi et al., 2016).
Molecular Structure Analysis
Ansatrienin A's structure includes a distinctive ansa bridge and a cyclohexanecarboxylic acid moiety derived from shikimic acid. This formation involves a complex series of enzymatic reactions leading to the cyclohexane structure, which is integral to its biological activity. The molecular structure is further characterized by the presence of an N-cyclohexanoyl d-alanyl side chain, which is attached through a specific enzymatic process, demonstrating a high degree of specificity and complexity in its biosynthesis (Moore et al., 1993).
Chemical Reactions and Properties
The chemical reactions involved in Ansatrienin A's biosynthesis, such as the formation of the cyclohexanecarboxylic acid moiety from shikimic acid, involve a unique pathway with specific enzymatic steps. This includes the isomerization and reduction processes that contribute to the final structure of Ansatrienin A. The compound's chemical properties are marked by its ability to undergo specific reactions that form its complex structure, indicating a high degree of specificity in its synthesis pathway.
Physical Properties Analysis
Ansatrienin A's physical properties are influenced by its molecular structure, including the ansa bridge and the cyclohexanecarboxylic acid moiety. These structural components contribute to its solubility, stability, and overall physicochemical characteristics, which are crucial for its biological activity.
Chemical Properties Analysis
The chemical properties of Ansatrienin A, such as its reactivity and interactions with biological targets, are determined by its unique molecular structure. The presence of specific functional groups and the overall architecture of the molecule play a significant role in its mechanism of action as an antibiotic.
For more in-depth information and further research, the cited references provide a comprehensive overview of Ansatrienin A's synthesis, structure, and properties:
Scientific Research Applications
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Application in Oncology
- Field : Medical Science, specifically Oncology .
- Summary : Ansatrienin A has shown significant antiproliferative effects against pancreatic cancer cells .
- Methods : The ansafurantrienins, which are derivatives of Ansatrienin A, were generated via intramolecular [3 + 2] oxidative cycloaddition. This was achieved by a photocatalytic reaction with UV light and oxygen, and was found to have solvent-dependent stereoselectivity .
- Results : The application of Ansatrienin A derivatives led to significant antiproliferative effects against pancreatic cancer cells .
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Application in Biochemistry
- Field : Biochemistry .
- Summary : Ansatrienin A is involved in the D-Alanylation process, which is significant in diverse physiological processes, including antibiotic resistance, biofilm formation, virulence, and acid tolerance .
- Methods : The attachment of the cyclohexanoyl-alanyl side chain to Ansatrienin A is catalyzed by a tridomain nonribosomal peptide synthetase (NRPS), AstC, and an N-acyltransferase, AstF1 .
- Results : AstC presents the first example that a modular NRPS can catalyze intermolecular D-alanylation of the hydroxyl group to form an ester bond .
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Application in Photocatalytic Intramolecular Oxidative Cycloaddition
- Field : Organic Chemistry .
- Summary : Ansafurantrienins, which are derivatives of Ansatrienin A, were generated via a photocatalytic intramolecular [3 + 2] oxidative cycloaddition .
- Methods : The ansafurantrienins were proposed to be generated via intramolecular [3 + 2] oxidative cycloaddition, which was achieved by a photocatalytic reaction with UV light and oxygen .
- Results : The ansafurantrienins showed significant antiproliferative effects against pancreatic cancer cells .
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Application in Bone Resorption Inhibition
- Field : Pharmacology .
- Summary : Ansatrienin A is an inhibitor of parathyroid hormone-induced calcium release, which is a measure of bone resorption .
- Methods : In fetal rat long bones, Ansatrienin A was used as an inhibitor of parathyroid hormone-induced calcium release .
- Results : Ansatrienin A showed inhibitory effects with an IC50 value of 64 nM .
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Application in Antifungal Treatment
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Application in Inhibition of TNF-α-induced Expression
- Field : Immunology .
- Summary : Ansatrienin A inhibits TNF-α-induced expression of intercellular adhesion molecule-1 (ICAM-1) .
- Methods : The inhibitory effect of Ansatrienin A on TNF-α-induced expression was observed in laboratory settings .
- Results : Ansatrienin A was found to inhibit the expression of ICAM-1 induced by TNF-α .
Future Directions
properties
IUPAC Name |
[(5R,6E,8E,10E,13S,14S,15R,16E)-15-hydroxy-5-methoxy-14,16-dimethyl-3,22,24-trioxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20-hexaen-13-yl] (2R)-2-(cyclohexanecarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H48N2O8/c1-23-14-13-17-27-20-28(39)21-30(34(27)42)38-32(40)22-29(45-4)18-11-6-5-7-12-19-31(24(2)33(23)41)46-36(44)25(3)37-35(43)26-15-9-8-10-16-26/h5-7,11-12,14,18,20-21,24-26,29,31,33,41H,8-10,13,15-17,19,22H2,1-4H3,(H,37,43)(H,38,40)/b6-5+,12-7+,18-11+,23-14+/t24-,25-,29+,31+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUVMHRJRCRFSL-NXBJUTJHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC=CC=CC=CC(CC(=O)NC2=CC(=O)C=C(C2=O)CCC=C(C1O)C)OC)OC(=O)C(C)NC(=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](C/C=C/C=C/C=C/[C@@H](CC(=O)NC2=CC(=O)C=C(C2=O)CC/C=C(/[C@@H]1O)\C)OC)OC(=O)[C@@H](C)NC(=O)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ansatrienin A | |
CAS RN |
82189-03-5 | |
Record name | Mycotrienin I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082189035 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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